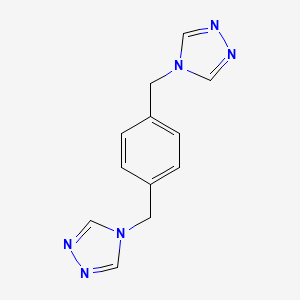
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene is an organic compound with the molecular formula C12H12N6 It consists of a benzene ring substituted with two 1,2,4-triazol-4-ylmethyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4H-1,2,4-triazole in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The general reaction scheme is as follows:
1,4-bis(bromomethyl)benzene+24H-1,2,4-triazoleBase, Solventthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring and triazole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole rings may yield triazole N-oxides, while reduction can produce triazole-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Medicine: It is being investigated for its potential use in drug design and development.
Industry: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity and magnetism.
Wirkmechanismus
The mechanism of action of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene depends on its specific application. In coordination chemistry, it acts as a tetradentate ligand, coordinating with metal ions to form stable complexes. The triazole rings and benzene ring provide multiple coordination sites, allowing for the formation of multi-dimensional structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene
- 1,4-Bis((4H-1,2,4-triazol-4-yl)ethyl)benzene
- 1,4-Bis((4H-1,2,4-triazol-4-yl)propyl)benzene
Uniqueness
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene is unique due to its specific substitution pattern and the presence of two triazole rings, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and coordination polymers.
Eigenschaften
Molekularformel |
C12H12N6 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
4-[[4-(1,2,4-triazol-4-ylmethyl)phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C12H12N6/c1-2-12(6-18-9-15-16-10-18)4-3-11(1)5-17-7-13-14-8-17/h1-4,7-10H,5-6H2 |
InChI-Schlüssel |
DAUQOVIWDBBXFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NN=C2)CN3C=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
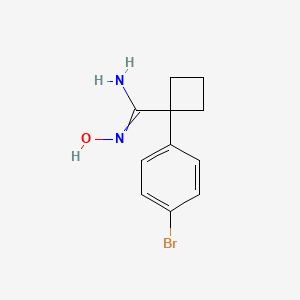
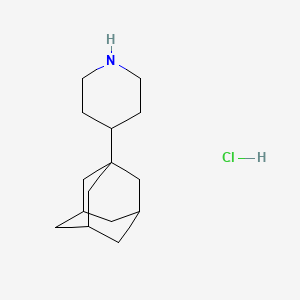

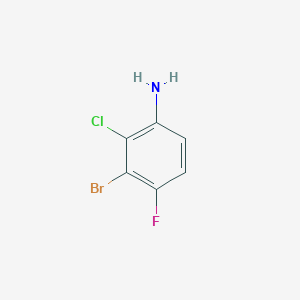
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
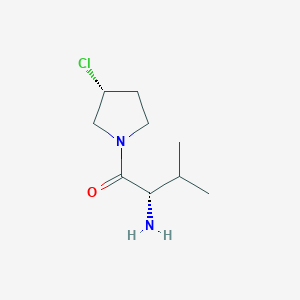
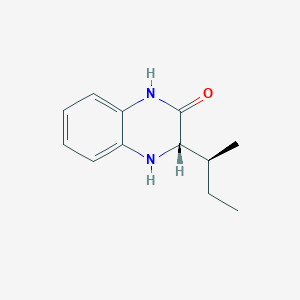
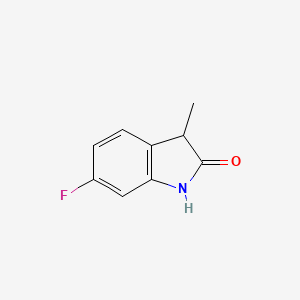
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)


